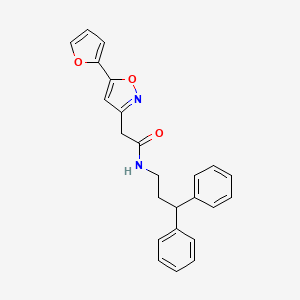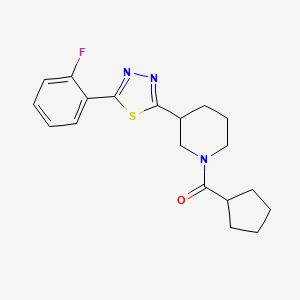
N-(3,3-diphenylpropyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-diphenylpropyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide, commonly known as DPA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of isoxazole derivatives and has been found to have a variety of biological effects.
Applications De Recherche Scientifique
Isoxazoline Derivatives in Anticancer Research
Isoxazolines, including those with furan substitutions, are recognized for their anticancer properties. These compounds, found in natural sources and synthesized for medicinal use, have shown potential in inhibiting the growth of cancer cells. The structural-activity relationship and stereochemistry significantly influence their efficacy against cancer (Kaur et al., 2014).
Furan and Thiophene Compounds in Medicinal Chemistry
Furan and thiophene derivatives play a crucial role in drug design, serving as bioisosteric replacements to enhance biological activity. These heterocycles are important in developing nucleobase, nucleoside analogues, and other bioactive molecules, contributing to the medicinal chemistry of antiviral, antitumor, and other therapeutic areas (Ostrowski, 2022).
Environmental and Health Implications of Related Compounds
Research on polybrominated dibenzo-p-dioxins and furans (PBDD/Fs), which share structural similarities with the subject compound, highlights the environmental and health impacts of such chemicals. Understanding their formation, persistence, and toxicological effects is vital for assessing risks associated with exposure (Yang et al., 2021).
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-24(17-20-16-23(29-26-20)22-12-7-15-28-22)25-14-13-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15-16,21H,13-14,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBIJWMDVZCGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CC2=NOC(=C2)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802248.png)
![N-(2-furanylmethyl)-1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B2802249.png)
![5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B2802250.png)
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2802252.png)
![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2802253.png)

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2802257.png)





